Pentane, 1,5-bis(decylsulfonyl)-

Description

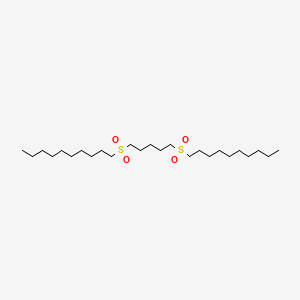

"Pentane, 1,5-bis(decylsulfonyl)-" is a sulfonyl-functionalized alkane with a pentane backbone substituted at the 1 and 5 positions by decylsulfonyl groups. The decylsulfonyl moieties impart significant polarity and hydrophobicity due to the long alkyl chains and electron-withdrawing sulfonyl groups. Applications may include surfactants, stabilizers, or intermediates in organic synthesis, leveraging its dual hydrophobic and polar characteristics .

Properties

CAS No. |

73771-53-6 |

|---|---|

Molecular Formula |

C25H52O4S2 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

1-(5-decylsulfonylpentylsulfonyl)decane |

InChI |

InChI=1S/C25H52O4S2/c1-3-5-7-9-11-13-15-18-22-30(26,27)24-20-17-21-25-31(28,29)23-19-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |

InChI Key |

VCZOYDJJAHXJQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)CCCCCS(=O)(=O)CCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,5-bis(decylsulfonyl)- typically involves the reaction of 1,5-dibromopentane with decylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by decylsulfonyl groups. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Pentane, 1,5-bis(decylsulfonyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,5-bis(decylsulfonyl)- can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing conditions.

Reduction: Reduction of the sulfonyl groups can lead to the formation of thiols or sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Thiols or sulfides

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pentane, 1,5-bis(decylsulfonyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfonyl-containing compounds with biological molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentane, 1,5-bis(decylsulfonyl)- involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Sulfur-Containing Analogues

a. Pentane, 1,5-bis(methylthio)-

- Structure : C7H16S2, with methylthio (-SCH3) groups .

- Properties: Lower molecular weight (164.33 g/mol) and higher volatility compared to the decylsulfonyl derivative. Kovats' retention index (RI) on a non-polar column is 1339, indicating moderate polarity .

- Applications : Likely used as a sulfur-containing intermediate in organic synthesis or as a ligand in coordination chemistry.

b. 1,5-Bis(2-chloroethylthio)pentane

- Structure : C9H18Cl2S2, featuring chloroethylthio (-S-CH2CH2Cl) substituents .

- Properties: Higher toxicity and reactivity due to chloroethyl groups.

c. Decylsulfonyl Derivative Comparison

- Key Differences : The decylsulfonyl groups (-SO2-C10H21) enhance thermal stability and reduce volatility compared to methylthio or chloroethylthio analogues. The long alkyl chains increase hydrophobicity, making it more suitable for surfactant or phase-transfer applications.

Phosphine-Based Analogues

a. 1,5-Bis(diphenylphosphino)pentane

- Structure : C29H30P2, with diphenylphosphine (-PPh2) groups .

- Properties : Acts as a bidentate ligand in transition metal catalysis. High stability in air due to bulky phenyl groups.

- Applications : Widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) and coordination polymers. Commercial availability from suppliers like Thermo Scientific highlights its industrial relevance .

b. Pentane, 1,5-bis(di-t-butylphosphino)

- Structure : C21H44P2, featuring bulky tert-butylphosphine groups .

- Properties: Enhanced steric hindrance improves selectivity in catalytic reactions. Lower solubility in polar solvents compared to diphenylphosphino derivatives.

- Applications : Specialized catalysis under inert conditions, particularly in asymmetric synthesis.

c. Decylsulfonyl Derivative Comparison

- Key Differences : Sulfonyl groups lack the electron-donating capability of phosphines, making the decylsulfonyl compound unsuitable for catalysis. However, its sulfonyl groups may enable applications in ionic materials or as stabilizers in polymers.

Ionic Liquid Analogues

a. 1,5-Bis(3-methylimidazolium)pentane-based Ionic Liquids

- Structure : Bis(imidazolium) cations with trifluoromethanesulfonylimide (TFSI) anions .

- Properties : High ionic conductivity (~4.0 × 10⁴ S/cm) and glass transition temperatures (~168°C). Fragility parameters (m = 18) indicate stable glass-forming behavior .

- Applications : Energy storage devices (e.g., batteries, supercapacitors) due to their thermal stability and ionic mobility.

b. Decylsulfonyl Derivative Comparison

- Key Differences: The decylsulfonyl compound lacks ionic character but could serve as a non-ionic surfactant or additive in ionic liquid formulations to modify viscosity or solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.